molecular formula C8H17NO B1489327 (1-(Aminomethyl)-3,3-dimethylcyclobutyl)methanol CAS No. 1489162-37-9

(1-(Aminomethyl)-3,3-dimethylcyclobutyl)methanol

Cat. No. B1489327
M. Wt: 143.23 g/mol
InChI Key: KVXAUCCBQXOOPV-UHFFFAOYSA-N
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Description

Aminomethanol or methanolamine is an amino alcohol with the chemical formula of H2NCH2OH . It has an amino group and an alcohol group on the same carbon atom, making it a hemiaminal . In aqueous solution, methanolamine exists in equilibrium with formaldehyde and ammonia .


Synthesis Analysis

Methanol is industrially generated from non-renewable fossil fuel sources . Biomass-derived syngas for methanol generation would be one such example . A study presents multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you asked about, [1-(aminomethyl)cyclooctyl]methanol, contains total 33 bond(s); 12 non-H bond(s), 2 rotatable bond(s), 1 eight-membered ring(s), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .


Chemical Reactions Analysis

Methanol is one of the promising species that have been investigated in the sonochemical and sonoluminescence domains . This substance is a widely used chemical that is mainly employed to produce various chemicals .


Physical And Chemical Properties Analysis

Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms .

Scientific Research Applications

Antiviral and Antitumoral Agents

The compound (1S,1'R)-cis-1-(3'-aminomethyl-2',2'-dimethylcyclobutyl)ethanol and its derivatives were utilized as precursors in the synthesis of cyclobutyl nucleoside analogues. These analogues displayed significant activity against respiratory syncytial virus and moderate activity against vaccinia virus, highlighting their potential as antiviral and antitumoral agents (A. R. Hergueta et al., 2001).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of the target compound have been involved in the development of high-performance liquid chromatography (HPLC) methods for the determination of trace methanol in high-water-content samples, such as Chinese liquor medicine. This showcases the compound's utility in enhancing analytical methodologies (Chia-Chi Kuo et al., 2020).

Organic Synthesis

The direct N-monomethylation of aromatic primary amines using methanol as a methylating agent in the presence of a [Cp*IrCl2]2/NaOH system was achieved, demonstrating the compound's role in facilitating organic synthesis processes through efficient selectivities and low catalyst loading (Feng Li et al., 2012).

Sustainable Chemistry

Methanol was utilized for C1 functionalization of primary amines, showcasing N-formylation, N-methylation, and N,N-formylmethylation reactions via the dehydrogenation of methanol with a ruthenium-based catalyst. This illustrates the compound's application in sustainable chemistry through the selective functionalization of amines (Geunho Choi & S. Hong, 2018).

Nanoparticle Synthesis

In materials science, a hetero bicyclic compound resulting from the condensation reaction between benzil and tris(hydroxymethyl)aminomethane in methanol was used as a reducing and stabilizing agent for the preparation of zinc nanoparticles. This highlights the compound's role in the synthesis and characterization of novel nanomaterials (V. Pushpanathan & D. S. Kumar, 2014).

Safety And Hazards

Methanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and toxic if swallowed, in contact with skin or if inhaled . It causes damage to organs .

Future Directions

While specific future directions for “(1-(Aminomethyl)-3,3-dimethylcyclobutyl)methanol” are not available, the field of methanol research is quite active. For instance, finding a sustainable and renewable way of generating methanol would be one of the key achievements .

properties

IUPAC Name

[1-(aminomethyl)-3,3-dimethylcyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)3-8(4-7,5-9)6-10/h10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXAUCCBQXOOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Aminomethyl)-3,3-dimethylcyclobutyl)methanol

CAS RN

1489162-37-9
Record name [1-(aminomethyl)-3,3-dimethylcyclobutyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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